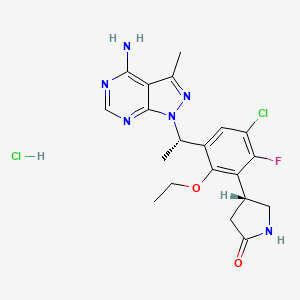

Parsaclisib Hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClFN6O2.ClH/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20;/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26);1H/t10-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHUONANZMKBKX-ACMTZBLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1995889-48-9 | |

| Record name | Parsaclisib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1995889489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Parsaclisib Hydrochloride: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parsaclisib hydrochloride (INCB050465) is a potent and highly selective, orally bioavailable, next-generation inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). This document provides a comprehensive technical overview of the mechanism of action of Parsaclisib, detailing its molecular target, downstream signaling effects, and the preclinical evidence supporting its therapeutic rationale in B-cell malignancies. Quantitative data from key experiments are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The PI3Kδ Pathway in B-Cell Malignancies

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a critical role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ.

The p110δ isoform (PI3Kδ) is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway.[1][2] Upon BCR activation, PI3Kδ is recruited to the plasma membrane where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. The activation of the PI3K/AKT/mTOR signaling cascade is crucial for the proliferation and survival of both normal and malignant B-cells.[3] Dysregulation of this pathway is a hallmark of many B-cell malignancies, making PI3Kδ an attractive therapeutic target.[2]

This compound: A Highly Selective PI3Kδ Inhibitor

Parsaclisib is a novel, potent, and highly selective inhibitor of PI3Kδ.[4] Its distinct chemical structure, featuring a pyrazolopyrimidine hinge-binder, differentiates it from first-generation PI3Kδ inhibitors.[3] This structural difference is believed to contribute to its improved safety profile, particularly regarding hepatotoxicity.[5]

Potency and Selectivity

Parsaclisib demonstrates exceptional potency against PI3Kδ with a half-maximal inhibitory concentration (IC50) of 1 nM.[4] Critically, it exhibits remarkable selectivity, being approximately 20,000-fold more selective for PI3Kδ over the other Class I PI3K isoforms (α, β, and γ).[2][4] This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Table 1: In Vitro Potency and Selectivity of Parsaclisib

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 1 | - |

| PI3Kα | >20,000 | >20,000-fold |

| PI3Kβ | >20,000 | >20,000-fold |

| PI3Kγ | >20,000 | >20,000-fold |

Data compiled from publicly available sources.[2][4]

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The primary mechanism of action of Parsaclisib is the direct inhibition of the catalytic activity of PI3Kδ.[1] By binding to the ATP-binding pocket of the enzyme, Parsaclisib prevents the phosphorylation of PIP2 to PIP3. This blockade of PIP3 production leads to the subsequent inactivation of the downstream PI3K/AKT signaling pathway.

The inhibition of this pathway by Parsaclisib has several key downstream consequences:

-

Inhibition of AKT Phosphorylation: A direct and measurable effect of Parsaclisib is the reduction of phosphorylated AKT (pAKT) at key residues such as Serine 473.[4]

-

Induction of Apoptosis: By suppressing the pro-survival signals mediated by AKT, Parsaclisib induces programmed cell death (apoptosis) in malignant B-cells.[1]

-

Inhibition of Cell Proliferation: The PI3K/AKT pathway is a central driver of cell cycle progression. Parsaclisib effectively inhibits the proliferation of B-cell lymphoma cell lines.[4]

Preclinical Efficacy

The anti-tumor activity of Parsaclisib has been demonstrated in a range of preclinical models, including various B-cell lymphoma cell lines and in vivo tumor models.

In Vitro Cellular Activity

Parsaclisib has been shown to inhibit the proliferation of several mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) cell lines with IC50 values in the low nanomolar range.[4] For instance, in the Ramos Burkitt's lymphoma cell line, Parsaclisib inhibits anti-IgM-induced phosphorylation of AKT with an IC50 of 1 nM.[4]

Table 2: In Vitro Anti-proliferative Activity of Parsaclisib in B-Cell Lymphoma Cell Lines

| Cell Line | Histology | IC50 (nM) |

| Pfeiffer | DLBCL | 2 - 8 |

| SU-DHL-5 | DLBCL | 2 - 8 |

| SU-DHL-6 | DLBCL | 2 - 8 |

| WSU-NHL | MCL | ≤10 |

| Ramos | Burkitt's Lymphoma | ~1 (pAKT inhibition) |

Data compiled from publicly available sources.[4]

In Vivo Anti-tumor Activity

In vivo studies have confirmed the anti-tumor efficacy of Parsaclisib. In a mouse xenograft model using A20 murine lymphoma cells, oral administration of Parsaclisib at 10 mg/kg twice daily resulted in significant tumor growth inhibition.[2] Furthermore, in a dose-dependent manner, Parsaclisib slowed the growth of Pfeiffer xenograft tumors.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Parsaclisib.

PI3Kδ Kinase Assay

Objective: To determine the in vitro potency of Parsaclisib against the PI3Kδ enzyme.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay such as the ADP-Glo™ Kinase Assay.

Protocol (Adapted from ADP-Glo™ Kinase Assay):

-

Reagent Preparation:

-

Prepare a 2X PI3Kδ enzyme/PIP2 substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Prepare serial dilutions of Parsaclisib in DMSO, followed by a further dilution in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the 2X enzyme/substrate solution to the wells of a 384-well plate.

-

Add 2.5 µL of the diluted Parsaclisib or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding 2.5 µL of a 4X ATP solution (final concentration to approximate the Km for ATP).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection:

-

Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Parsaclisib concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Western Blot for pAKT Inhibition

Objective: To assess the effect of Parsaclisib on the phosphorylation of AKT in a cellular context.

Methodology:

-

Cell Culture and Treatment:

-

Culture a relevant B-cell lymphoma cell line (e.g., Ramos) to a suitable density.

-

Starve the cells in serum-free media for a few hours.

-

Pre-treat the cells with various concentrations of Parsaclisib or vehicle for a specified time (e.g., 2 hours).

-

Stimulate the cells with an activator of the BCR pathway, such as anti-IgM, for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., anti-pAKT Ser473) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total AKT.

-

B-Cell Proliferation Assay

Objective: To determine the effect of Parsaclisib on the proliferation of B-cells.

Methodology:

-

Cell Seeding:

-

Seed a B-cell lymphoma cell line (e.g., Pfeiffer) in a 96-well plate at a predetermined density.

-

-

Treatment:

-

Add serial dilutions of Parsaclisib or vehicle to the wells.

-

-

Incubation:

-

Incubate the plate for a period that allows for cell division (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

-

-

Proliferation Measurement:

-

Assess cell viability and proliferation using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.

-

For MTT, add the MTT reagent and incubate for a few hours to allow for formazan crystal formation. Solubilize the crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the percent inhibition of proliferation for each concentration of Parsaclisib compared to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and highly selective PI3Kδ inhibitor that effectively targets a key survival and proliferation pathway in B-cell malignancies. Its mechanism of action, centered on the inhibition of the PI3K/AKT signaling cascade, has been robustly demonstrated in preclinical studies. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive understanding of the core pharmacology of Parsaclisib for the scientific and drug development community. The high potency and selectivity of Parsaclisib underscore its potential as a valuable therapeutic agent in the treatment of various B-cell cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Parsaclisib | C20H22ClFN6O2 | CID 86677874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phase 2 study of add-on parsaclisib for patients with myelofibrosis and suboptimal response to ruxolitinib: final results - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Parsaclisib: A Technical Deep Dive into a Next-Generation PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Parsaclisib (formerly INCB050465) is a potent and highly selective, next-generation, oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). Developed by Incyte Corporation, it represents a significant medicinal chemistry effort to overcome the limitations of first-generation PI3Kδ inhibitors, particularly the associated hepatotoxicity.[1] Parsaclisib was designed with a novel chemical scaffold to enhance its selectivity and safety profile while maintaining robust on-target activity.[2] This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and mechanism of action of parsaclisib, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and developmental pathways.

Discovery and Medicinal Chemistry

The development of parsaclisib was driven by the need for a PI3Kδ inhibitor with an improved safety profile compared to its predecessors. The unique chemical structure of parsaclisib, featuring a pyrazolopyrimidine hinge-binder instead of the purine motif common in other PI3Kδ inhibitors like idelalisib, was a key aspect of its design.[2] This structural differentiation was hypothesized to reduce off-target effects, including hepatotoxicity.[3] The medicinal chemistry program focused on optimizing potency, selectivity, and pharmacokinetic properties, leading to the identification of parsaclisib as a clinical candidate.[2]

Lead Optimization Workflow

The following diagram illustrates a generalized workflow for the lead optimization phase that would have been involved in the discovery of Parsaclisib.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Parsaclisib is a highly selective inhibitor of the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell development, activation, and survival.[4][5] By inhibiting PI3Kδ, parsaclisib effectively blocks the PI3K/AKT signaling pathway, leading to decreased proliferation and induction of apoptosis in malignant B-cells.[4][6]

The PI3K/AKT Signaling Pathway and Parsaclisib's Point of Intervention

The diagram below illustrates the PI3K/AKT signaling cascade and highlights the specific inhibitory action of Parsaclisib.

Preclinical Development

In Vitro Potency and Selectivity

Parsaclisib demonstrated potent and highly selective inhibition of PI3Kδ in various in vitro assays.

| Parameter | Value | Reference |

| PI3Kδ IC50 | 1 nM (at 1 mM ATP) | [7] |

| Selectivity vs. PI3Kα, β, γ | >20,000-fold | [7] |

| Whole-blood pAKT IC50 | 10 nM | [4] |

| Cell Proliferation IC50 (MCL & DLBCL lines) | 2-8 nM | [8] |

| Primary B-cell Proliferation IC50 | 0.2-1.7 nM | [7] |

Experimental Protocols: In Vitro Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of parsaclisib against PI3K isoforms.

Methodology:

-

Recombinant human PI3K isoforms (α, β, δ, γ) were used.

-

The kinase reaction was initiated by adding ATP to a mixture of the enzyme, a lipid substrate (e.g., PIP2), and varying concentrations of parsaclisib.

-

The production of the phosphorylated product (PIP3) was measured using a detection method such as ADP-Glo™ Kinase Assay or a fluorescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. A general protocol for such an assay can be found in resources detailing in vitro kinase assays.[9][10]

Objective: To assess the effect of parsaclisib on the proliferation of B-cell malignancy cell lines.

Methodology:

-

B-cell lymphoma cell lines (e.g., Pfeiffer, SU-DHL-5, SU-DHL-6) were seeded in 96-well plates.[8]

-

Cells were treated with a range of concentrations of parsaclisib or vehicle control.

-

After a defined incubation period (e.g., 4 days), cell viability was assessed using a colorimetric assay such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[7]

-

IC50 values were determined from the resulting dose-response curves.

In Vivo Efficacy in Xenograft Models

Parsaclisib demonstrated significant anti-tumor activity in preclinical xenograft models of B-cell malignancies.

| Model | Dosing | Outcome | Reference |

| Pfeiffer DLBCL Xenograft | 0.1-10 mg/kg, p.o. twice daily | Dose-dependent tumor growth inhibition | [8] |

| A20 Murine Lymphoma | 10 mg/kg, p.o. twice daily for 7-19 days | Significant tumor growth inhibition | [8] |

Experimental Protocol: Xenograft Model Study

Objective: To evaluate the in vivo anti-tumor efficacy of parsaclisib.

Methodology:

-

Immunocompromised mice (e.g., BALB/c nude) were subcutaneously implanted with a suspension of a human B-cell lymphoma cell line (e.g., Pfeiffer).[8]

-

Once tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.

-

Parsaclisib was administered orally at specified doses and schedules.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, tumors were excised and weighed. Animal body weight was also monitored as a measure of toxicity. Further details on such models can be found in literature describing xenograft models.[11][12]

Clinical Development

Parsaclisib has been evaluated in a broad clinical development program, known as the CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program, across various B-cell malignancies.[13]

Pharmacokinetics in Humans

| Parameter | Value (at 20 mg once daily) | Reference |

| Tmax (median) | 0.5 - 1 hour | [4] |

| Half-life (t1/2) | 8.6 - 11.5 hours | [4] |

| Food Effect on AUC | ~10% decrease with high-fat meal | [4] |

| Steady State | Dose proportionality observed between 5-45 mg | [4] |

Phase 1/2 Study (CITADEL-101; NCT02018861)

This first-in-human, open-label, dose-escalation and expansion study evaluated the safety, tolerability, and preliminary efficacy of parsaclisib as a monotherapy and in combination with other agents in patients with relapsed or refractory B-cell malignancies.[4][7]

Key Findings:

-

Maximum Tolerated Dose (MTD): Not reached.[7]

-

Dose-Limiting Toxicities (DLTs): None identified.[7]

-

Recommended Phase 2 Dose (RP2D): 20 mg once daily.[4]

-

Efficacy (Monotherapy):

Phase 2 CITADEL Program

The CITADEL program comprised several Phase 2 studies evaluating parsaclisib in specific subtypes of non-Hodgkin lymphoma. A common dosing regimen across these studies was 20 mg once daily for 8 weeks, followed by either 2.5 mg once daily or 20 mg once weekly.[14]

| Study | Indication | Key Efficacy Results (Daily Dosing Group) | Reference |

| CITADEL-203 (NCT03126019) | Relapsed/Refractory Follicular Lymphoma | ORR: 77.7%; CRR: 19% | [15] |

| CITADEL-204 (NCT03144674) | Relapsed/Refractory Marginal Zone Lymphoma (BTKi-naïve) | ORR: 58.3%; CRR: 4.2% | [16][17] |

| CITADEL-205 (NCT03235544) | Relapsed/Refractory Mantle Cell Lymphoma (BTKi-naïve) | ORR: 70.1%; CRR: 15.6% | [18][19] |

| CITADEL-202 (NCT02998476) | Relapsed/Refractory Diffuse Large B-Cell Lymphoma | ORR: 25.5% | [20][21] |

Experimental Protocol: Phase 2 Clinical Trial (General)

Objective: To evaluate the efficacy and safety of parsaclisib in patients with specific relapsed or refractory B-cell malignancies.

Methodology:

-

Patient Population: Adult patients with a confirmed diagnosis of the specific lymphoma subtype who have received at least one or two prior lines of systemic therapy. Key inclusion criteria often included measurable disease and adequate organ function. Key exclusion criteria included prior treatment with a PI3Kδ inhibitor.[22][23][24]

-

Study Design: Multicenter, open-label, single-arm study.[23][24]

-

Treatment: Patients received oral parsaclisib, typically at a starting dose of 20 mg once daily for an 8-week induction period, followed by a lower maintenance dose (e.g., 2.5 mg daily or 20 mg weekly). Prophylaxis for Pneumocystis jirovecii pneumonia was required.[23][24]

-

Endpoints:

-

Primary: Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) according to the Lugano classification.[23][24]

-

Secondary: Complete Response Rate (CRR), Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety and tolerability.[23][24]

-

-

Assessments: Tumor response was evaluated by imaging (CT or PET/CT) at baseline and at regular intervals. Safety was monitored through the recording of adverse events (AEs), laboratory tests, and physical examinations. Pharmacokinetic and pharmacodynamic samples were also collected.[16][25]

Clinical Development Workflow

The following diagram provides a simplified overview of the clinical development path for Parsaclisib.

Regulatory Status and Future Directions

In January 2022, Incyte announced the withdrawal of the New Drug Application (NDA) for parsaclisib for the treatment of relapsed or refractory follicular lymphoma, marginal zone lymphoma, and mantle cell lymphoma in the United States. This decision was based on discussions with the FDA regarding the feasibility of completing required confirmatory studies in a timely manner and was not related to any new safety or efficacy concerns.[26] Parsaclisib continues to be evaluated in other clinical trials, including in combination with other agents and for different indications.[14]

Conclusion

Parsaclisib is a potent and highly selective next-generation PI3Kδ inhibitor that has demonstrated significant clinical activity in various B-cell malignancies. Its development was a deliberate effort to mitigate the toxicities associated with earlier-generation PI3Kδ inhibitors. While its path to market for certain indications has been altered, the extensive preclinical and clinical data generated for parsaclisib provide valuable insights for the continued development of targeted therapies in hematologic cancers. The detailed understanding of its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy and safety will continue to inform the field of oncology drug development.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. INCB050465 (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parsaclisib in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parsaclisib - My Cancer Genome [mycancergenome.org]

- 7. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]

- 13. Parsaclisib, a potent and highly selective next-generation PI3Kδ inhibitor: a summary of data from the three CITADEL trials (203, 204, and 205) [lymphomahub.com]

- 14. Incyte Announces Updated Data Demonstrating Rapid and Durable Responses of Parsaclisib in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [kommunikasjon.ntb.no]

- 15. researchgate.net [researchgate.net]

- 16. ashpublications.org [ashpublications.org]

- 17. air.unimi.it [air.unimi.it]

- 18. researchgate.net [researchgate.net]

- 19. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 20. researchgate.net [researchgate.net]

- 21. Phase 2 study of parsaclisib (INCB050465), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. researchgate.net [researchgate.net]

- 24. Paper: Phase 2 Study Evaluating the Efficacy and Safety of Parsaclisib in Patients with Relapsed or Refractory Mantle Cell Lymphoma Not Previously Treated with a BTK Inhibitor (CITADEL-205) [ash.confex.com]

- 25. A phase 2 study of the PI3Kδ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ClinicalTrials.gov [clinicaltrials.gov]

In Vitro Activity of Parsaclisib on Lymphoma Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parsaclisib (also known as INCB050465) is a potent and highly selective, next-generation oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies. PI3Kδ is the predominant isoform in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling, making it a key therapeutic target in lymphomas. This technical guide summarizes the in vitro activity of Parsaclisib on various lymphoma cell lines, detailing its mechanism of action, effects on cell viability and apoptosis, and providing protocols for key experimental assays.

Mechanism of Action: Potent and Selective PI3Kδ Inhibition

Parsaclisib demonstrates high potency and selectivity for PI3Kδ, with an IC50 of 1 nM at 1 mM ATP.[1] It exhibits approximately 20,000-fold selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ), which is intended to minimize off-target effects and improve its safety profile compared to earlier-generation PI3K inhibitors.[1][2] By inhibiting PI3Kδ, Parsaclisib effectively blocks the downstream activation of AKT, a key signaling node, thereby impeding the pro-survival and proliferative signals essential for lymphoma cell growth.[1]

Data Presentation: In Vitro Efficacy of Parsaclisib

The in vitro efficacy of Parsaclisib has been evaluated across a range of lymphoma cell lines, demonstrating potent inhibition of cell proliferation and downstream signaling pathways.

Table 1: Cell Viability (IC50) of Parsaclisib in Lymphoma Cell Lines

| Cell Line | Lymphoma Subtype | IC50 (nM) |

| Pfeiffer | Diffuse Large B-cell Lymphoma (DLBCL) | 2 - 8 |

| SU-DHL-5 | Diffuse Large B-cell Lymphoma (DLBCL) | 2 - 8 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | 2 - 8 |

| WSU-NHL | Diffuse Large B-cell Lymphoma (DLBCL) | 2 - 8 |

| MCL Cell Line 1 | Mantle Cell Lymphoma (MCL) | ≤10 |

| MCL Cell Line 2 | Mantle Cell Lymphoma (MCL) | ≤10 |

| MCL Cell Line 3 | Mantle Cell Lymphoma (MCL) | ≤10 |

| MCL Cell Line 4 | Mantle Cell Lymphoma (MCL) | ≤10 |

Data compiled from studies demonstrating inhibition of proliferation after treatment with Parsaclisib for 4 days.[1]

Table 2: Inhibition of pAKT Signaling by Parsaclisib

| Cell Line | Lymphoma Subtype | Assay | IC50 (nM) |

| Ramos | Burkitt's Lymphoma | Anti-IgM-induced pAKT (Ser473) inhibition | 1 |

Data from experiments where cells were treated with Parsaclisib for 2 hours.[1]

Signaling Pathway and Cellular Effects

Parsaclisib's mechanism of action is centered on the targeted disruption of the PI3K/AKT/mTOR signaling cascade.

Caption: PI3K/AKT/mTOR signaling pathway inhibited by Parsaclisib.

Upon activation of the B-Cell Receptor (BCR), PI3Kδ is recruited to the cell membrane where it phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. Phosphorylated AKT (pAKT) then activates multiple downstream effectors, including mTORC1, which ultimately promotes gene transcription leading to cell proliferation and survival. Parsaclisib directly inhibits the catalytic activity of PI3Kδ, thereby preventing the formation of PIP3 and blocking the entire downstream signaling cascade.

Caption: Cellular consequences of Parsaclisib treatment in lymphoma cells.

The inhibition of the PI3K/AKT pathway by Parsaclisib leads to two primary cellular outcomes in lymphoma cells: the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). Together, these effects contribute to the overall anti-tumor activity of the compound.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Experimental Workflow: In Vitro Assessment of Parsaclisib

Caption: Workflow for in vitro evaluation of Parsaclisib on lymphoma cells.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

Lymphoma cell lines

-

Culture medium appropriate for the cell line

-

Parsaclisib (or other test compound)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Protocol:

-

Cell Seeding: Seed lymphoma cells in an opaque-walled multi-well plate at a predetermined optimal density in culture medium. Include wells with medium only for background luminescence measurement.

-

Compound Addition: Add serial dilutions of Parsaclisib to the experimental wells. Include vehicle control wells (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Record the luminescence using a plate-reading luminometer.

-

Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control wells and plot a dose-response curve to calculate the IC50 value.

Apoptosis Assay (e.g., Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. A viability dye such as Propidium Iodide (PI) or 7-AAD is used to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

Materials:

-

Treated and untreated lymphoma cells

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, PI solution, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Harvesting: Harvest both adherent and suspension cells from culture after treatment with Parsaclisib for the desired time.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of the Annexin V-fluorochrome conjugate and 5 µL of the PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for pAKT/AKT

This technique is used to detect and quantify the levels of specific proteins, such as total AKT and its phosphorylated (activated) form, pAKT.

Materials:

-

Treated and untreated lymphoma cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-pAKT Ser473, rabbit anti-total AKT)

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treatment with Parsaclisib, wash cells with cold PBS and lyse them in ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against pAKT or total AKT overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT signal to determine the relative level of AKT activation.

Conclusion

Parsaclisib is a highly potent and selective PI3Kδ inhibitor that demonstrates significant in vitro activity against a range of lymphoma cell lines. By effectively inhibiting the PI3K/AKT/mTOR signaling pathway, Parsaclisib reduces cell proliferation and induces apoptosis. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on novel therapies for B-cell malignancies. Further preclinical and clinical investigations are ongoing to fully elucidate the therapeutic potential of Parsaclisib.

References

The Unseen Engine: A Technical Guide to the Preclinical Pharmacodynamics of Parsaclisib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core preclinical pharmacodynamics of Parsaclisib (INCB050465), a potent and highly selective next-generation inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3Kδ). By elucidating its mechanism of action and summarizing its activity in various preclinical models, this document aims to provide a comprehensive resource for researchers in oncology and immunology.

Executive Summary

Parsaclisib is an orally bioavailable small molecule that demonstrates significant anti-neoplastic activity in preclinical models of B-cell malignancies.[1] Its therapeutic potential stems from its highly selective inhibition of PI3Kδ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in hematological cancers.[2][3][4] Preclinical data consistently show that Parsaclisib potently inhibits PI3Kδ signaling, leading to decreased cell proliferation and induction of apoptosis in malignant B-cells.[1] Furthermore, in vivo studies in xenograft and syngeneic mouse models have established its anti-tumor efficacy. This guide will provide a detailed overview of the key preclinical findings that form the basis of Parsaclisib's clinical development.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway

Parsaclisib exerts its therapeutic effect by selectively inhibiting the delta isoform of phosphoinositide-3 kinase (PI3Kδ). PI3Kδ is a crucial component of the B-cell receptor (BCR) signaling pathway and is predominantly expressed in hematopoietic cells.[4] Its inhibition by Parsaclisib prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, blocks the activation of downstream effectors, most notably the serine/threonine kinase AKT.[2][3] The subsequent suppression of the PI3K/AKT/mTOR cascade disrupts critical cellular processes in malignant B-cells, including proliferation, survival, and differentiation.[1][2]

Figure 1: Parsaclisib's Inhibition of the PI3Kδ Signaling Pathway.

In Vitro Pharmacodynamics

The in vitro activity of Parsaclisib has been extensively characterized in a variety of biochemical and cell-based assays, demonstrating its high potency and selectivity.

Biochemical Potency and Selectivity

Parsaclisib is a highly potent inhibitor of the PI3Kδ isoform. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) in the low nanomolar range. A key feature of Parsaclisib is its remarkable selectivity for PI3Kδ over other Class I PI3K isoforms (α, β, and γ), which is critical for its favorable safety profile.[1]

| Target | IC50 (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | ~1 | - |

| PI3Kα | >10,000 | >10,000-fold |

| PI3Kβ | >10,000 | >10,000-fold |

| PI3Kγ | >10,000 | >10,000-fold |

| Table 1: Biochemical potency and selectivity of Parsaclisib against Class I PI3K isoforms. |

Cellular Activity in B-Cell Malignancy Lines

Parsaclisib demonstrates potent anti-proliferative activity across a range of B-cell lymphoma cell lines. This cellular efficacy is a direct consequence of its on-target inhibition of the PI3Kδ pathway.

| Cell Line | Cancer Type | IC50 (nM) |

| Pfeiffer | Diffuse Large B-Cell Lymphoma (DLBCL) | <10 |

| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (DLBCL) | <10 |

| WSU-NHL | Non-Hodgkin Lymphoma | <10 |

| JeKo-1 | Mantle Cell Lymphoma (MCL) | <10 |

| Mino | Mantle Cell Lymphoma (MCL) | <10 |

| Table 2: Anti-proliferative activity of Parsaclisib in various B-cell malignancy cell lines. |

In Vivo Pharmacodynamics

The anti-tumor activity of Parsaclisib has been validated in several preclinical in vivo models, including both human tumor xenografts and a syngeneic mouse model.

Pfeiffer Xenograft Model

In a Pfeiffer diffuse large B-cell lymphoma (DLBCL) xenograft model, oral administration of Parsaclisib resulted in significant, dose-dependent tumor growth inhibition. This anti-tumor effect was correlated with a marked reduction in the phosphorylation of AKT (pAKT) in the tumor tissue, confirming target engagement in vivo.

| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) | pAKT Inhibition (%) |

| Vehicle | - | - | - |

| Parsaclisib | 1 | Significant | Profound |

| Parsaclisib | 3 | Dose-dependent increase | Dose-dependent |

| Parsaclisib | 10 | Potent | Sustained |

| Table 3: In vivo efficacy of Parsaclisib in the Pfeiffer xenograft model. |

A20 Syngeneic Model

In the A20 syngeneic murine B-cell lymphoma model, Parsaclisib demonstrated potent anti-tumor activity.[4] This model, which utilizes immunocompetent mice, allows for the evaluation of both direct anti-tumor effects and potential immunomodulatory activities of the drug.

| Treatment Group | Dose (mg/kg, BID) | Outcome |

| Vehicle | - | Progressive tumor growth |

| Parsaclisib | 10 | Significant tumor growth inhibition |

| Table 4: In vivo efficacy of Parsaclisib in the A20 syngeneic model. |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Proliferation Assay

Figure 2: Workflow for the In Vitro Cell Proliferation Assay.

Protocol:

-

Cell Seeding: B-cell lymphoma cell lines are seeded into 96-well opaque-walled plates at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate growth medium.

-

Compound Addition: Parsaclisib is serially diluted in growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 72 to 96 hours.

-

Viability Assessment: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[5][6][7][8] An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.[7]

-

Signal Measurement: After a 10-minute incubation at room temperature to stabilize the luminescent signal, luminescence is measured using a plate reader.[7]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Western Blot for pAKT (Ser473)

References

- 1. researchgate.net [researchgate.net]

- 2. parsaclisib - My Cancer Genome [mycancergenome.org]

- 3. INCB050465 (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 7. promega.com [promega.com]

- 8. ch.promega.com [ch.promega.com]

Parsaclisib for Non-Hodgkin Lymphoma: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective PI3Kδ Inhibitor

This technical guide provides a comprehensive overview of Parsaclisib (INCB050465), a next-generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ), for researchers, scientists, and drug development professionals. Parsaclisib has been extensively evaluated in clinical trials for the treatment of various subtypes of relapsed or refractory non-Hodgkin lymphoma (NHL), demonstrating significant clinical activity and a manageable safety profile.

Core Concepts: Mechanism of Action and Rationale

Parsaclisib targets the delta isoform of PI3K, a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] In many B-cell malignancies, this pathway is constitutively active, driving cell proliferation, survival, and growth.[1][3][4][5] By selectively inhibiting PI3Kδ, Parsaclisib effectively disrupts these pro-survival signals, leading to the inhibition of tumor cell growth and induction of apoptosis.[1][2] Its high selectivity for the delta isoform over other class I PI3K isoforms (α, β, and γ) is a key design feature intended to minimize off-target toxicities.[1][3][5][6] Preclinical studies have shown that Parsaclisib is over 1,000 to 20,000 times more selective for PI3Kδ than other isoforms.[1][3][6]

Preclinical and Pharmacological Data

Parsaclisib has demonstrated potent antitumor activity in preclinical models of B-cell malignancies.[6][7] In vitro, it directly blocks PI3K signaling-mediated cell proliferation in various B-cell lines.[1][6] In vivo studies using xenograft models have shown that Parsaclisib can inhibit tumor growth in a dose-dependent manner.[1]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in patients have shown that Parsaclisib is rapidly absorbed after oral administration, with the time to maximum plasma concentration (Tmax) typically occurring within an hour.[7][8] The steady-state geometric mean terminal-phase disposition half-life is approximately 10 hours.[7][8] Doses of 20 mg once daily have been shown to maintain concentrations above the IC90 for target inhibition throughout the dosing interval.[3]

Pharmacodynamic analyses have confirmed target engagement, with studies showing significant changes in plasma proteins associated with PI3Kδ inhibition, such as CXCL13, CCL17, and IL10, following treatment with Parsaclisib.[7]

Table 1: Key Pharmacological and Preclinical Parameters for Parsaclisib

| Parameter | Value | Reference |

| Target | Phosphoinositide 3-kinase delta (PI3Kδ) | [1][2] |

| Selectivity | >1,000 to >20,000-fold for PI3Kδ over other Class I isoforms | [1][3][6] |

| IC50 (whole blood) | 10 nM | [3][4] |

| IC90 (whole blood) | 77 nM | [3][4] |

| IC50 (biochemical assay) | 1 nM | [5] |

| In Vivo Efficacy | Dose-dependent tumor growth inhibition in Pfeiffer xenograft models (0.1-10 mg/kg) | [1] |

| Mean Tmax | ~0.55 - 1 hour | [7][8] |

| Mean Half-life (t½) | ~9.9 - 10 hours | [7][8] |

Clinical Development in Non-Hodgkin Lymphoma

Parsaclisib has been extensively investigated in a series of clinical trials known as the CITADEL (Clinical Investigation of TArgeted PI3K-DELta Inhibition in Lymphomas) program.[9][10][11] These studies have evaluated Parsaclisib as both a monotherapy and in combination with other agents across various NHL subtypes.

Monotherapy Efficacy in Relapsed/Refractory NHL

Parsaclisib has demonstrated significant efficacy as a monotherapy in patients with relapsed or refractory follicular lymphoma (FL), marginal zone lymphoma (MZL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Table 2: Summary of Parsaclisib Monotherapy Efficacy in NHL Subtypes from CITADEL Trials

| NHL Subtype | Trial | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) Rate | Median Duration of Response (DOR) | Reference |

| Follicular Lymphoma (FL) | CITADEL-203 | 20 mg QD for 8 wks, then 2.5 mg QD | 77.7% | 19.4% | 14.7 months | [12][13] |

| Marginal Zone Lymphoma (MZL) | CITADEL-204 | 20 mg QD for 8 wks, then 2.5 mg QD | 57% | Not Reported | Not Reported | [9] |

| Mantle Cell Lymphoma (MCL) (BTKi-naïve) | CITADEL-205 | 20 mg QD for 8 wks, then 2.5 mg QD | 70.1% | 15.6% | 12.1 months | [5][14] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | CITADEL-202 | 20 mg QD for 8 wks, then 20 mg QW | 25.5% | 14.5% | 6.2 months | [4][15] |

QD = once daily; QW = once weekly; BTKi = Bruton's tyrosine kinase inhibitor

Combination Therapy

Parsaclisib has also been evaluated in combination with standard-of-care therapies. The CITADEL-112 study assessed Parsaclisib with rituximab, bendamustine + rituximab, or ibrutinib.

Table 3: Efficacy of Parsaclisib in Combination Therapy (CITADEL-112)

| Combination Regimen | Objective Response Rate (ORR) | Reference |

| Parsaclisib + Rituximab | 81.3% | [16] |

| Parsaclisib + Bendamustine + Rituximab | 55.6% | [16] |

| Parsaclisib + Ibrutinib | 50.0% | [16] |

Safety and Tolerability

Across clinical trials, Parsaclisib has demonstrated a manageable safety profile.[9][11][17] The most common treatment-emergent adverse events (TEAEs) are generally low-grade and include diarrhea, nausea, fatigue, and rash.[9] Immune-mediated toxicities, a known class effect of PI3K inhibitors, have been observed, and prophylaxis for Pneumocystis jirovecii pneumonia (PJP) is typically required.[10][11][18]

Table 4: Common Treatment-Emergent Adverse Events (All Grades) with Parsaclisib Monotherapy

| Adverse Event | Reported Frequency | Reference |

| Diarrhea/Colitis | 36% | [9] |

| Nausea | 36% | [9] |

| Fatigue | 31% | [9] |

| Rash | 31% | [9] |

| Neutropenia | 50-62.5% (in combination studies) | [16] |

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for Parsaclisib research are proprietary and not fully available in the public domain. However, the methodologies employed in key clinical trials provide a framework for designing future studies.

Clinical Trial Design: The CITADEL Program

The Phase 2 CITADEL studies shared a similar design, which serves as a model for evaluating Parsaclisib in specific NHL populations.

Key Methodological Components:

-

Patient Selection: Eligibility criteria typically include histologically confirmed relapsed or refractory NHL subtypes after a specific number of prior systemic therapies, and an Eastern Cooperative Oncology Group (ECOG) performance status of ≤2.[9][10][11]

-

Dosing Strategy: A common dosing regimen involves an initial daily dosing period (e.g., 20 mg once daily for 8 weeks) followed by a lower-dose daily or weekly maintenance schedule.[9][10][11][19] This strategy was developed to optimize long-term tolerability.

-

Efficacy Assessment: Tumor response is typically evaluated according to the Lugano criteria.[7] The primary endpoint in many of the Phase 2 studies was the objective response rate (ORR) as determined by an independent review committee.[20]

-

Safety Monitoring: Safety and tolerability are assessed through the monitoring of treatment-emergent adverse events (TEAEs), clinical laboratory assessments, and physical examinations, graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[3]

-

Pharmacokinetic/Pharmacodynamic Analysis: Blood samples are collected at specified time points to determine plasma drug concentrations and to analyze biomarkers of PI3Kδ pathway inhibition.[7]

In Vitro and In Vivo Preclinical Assays

While specific protocols are not detailed in the provided references, the types of assays used to characterize Parsaclisib's activity are described:

-

Kinase Assays: Biochemical assays were used to determine the half-maximal inhibitory concentration (IC50) of Parsaclisib against PI3Kδ and other isoforms to establish potency and selectivity.[18]

-

Cell-Based Proliferation Assays: The effect of Parsaclisib on the proliferation of various B-cell malignancy cell lines was assessed to confirm its direct anti-tumor activity.[1][6]

-

Xenograft Models: The in vivo efficacy of Parsaclisib was evaluated in mouse models bearing human B-cell lymphoma xenografts (e.g., Pfeiffer DLBCL model).[1][21] Tumor growth inhibition was measured following oral administration of the compound.[1]

Conclusion and Future Directions

Parsaclisib is a potent and highly selective PI3Kδ inhibitor that has demonstrated substantial clinical benefit and a manageable safety profile in patients with various subtypes of relapsed or refractory non-Hodgkin lymphoma.[3][9][22] Its differentiated safety profile, particularly regarding hepatotoxicity, represents a potential advantage over earlier-generation PI3K inhibitors.[6][16]

Future research will likely focus on optimizing combination therapies, exploring its utility in earlier lines of treatment, and identifying predictive biomarkers to select patients most likely to respond. Although the New Drug Application for Parsaclisib was withdrawn in 2022 due to the FDA's request for confirmatory studies which the manufacturer opted not to pursue, the extensive data from the CITADEL program provides a valuable foundation for ongoing research into PI3Kδ inhibition in hematologic malignancies.[17]

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. parsaclisib - My Cancer Genome [mycancergenome.org]

- 3. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Parsaclisib in Japanese patients with relapsed or refractory B‐cell lymphoma (CITADEL‐111): A phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the cardiac safety of parsaclisib, a selective PI3Kδ inhibitor, in patients with previously treated B‐cell malignancies: Results from the CITADEL‐101 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. news.cancerconnect.com [news.cancerconnect.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. Incyte Announces Parsaclisib Treatment Results in High Rate of Rapid and Durable Responses in Patients with Relapsed or Refractory B-Cell Non-Hodgkin Lymphomas | Business Wire [via.tt.se]

- 12. onclive.com [onclive.com]

- 13. researchgate.net [researchgate.net]

- 14. Parsaclisib, a PI3Kδ inhibitor, in relapsed and refractory mantle cell lymphoma (CITADEL-205): a phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase 2 study of parsaclisib (INCB050465), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. A phase 2 study of the PI3Kδ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onclive.com [onclive.com]

- 20. ashpublications.org [ashpublications.org]

- 21. INCB050465 (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Parsaclisib | MedPath [trial.medpath.com]

Parsaclisib: A Technical Deep Dive into its Antitumor and Immunomodulatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parsaclisib (formerly INCB050465) is a next-generation, potent, and highly selective oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). The PI3K pathway is a critical signaling cascade that, when dysregulated, is a key driver in the development and progression of various hematological malignancies, particularly those of B-cell origin. Parsaclisib distinguishes itself from first-generation PI3Kδ inhibitors with a unique chemical structure that confers high selectivity and a potentially improved safety profile, notably with reduced hepatotoxicity. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the antitumor and immunomodulatory activities of Parsaclisib. We delve into its mechanism of action, present quantitative data on its efficacy, detail experimental methodologies, and visualize key cellular pathways and experimental workflows.

Introduction to Parsaclisib and its Target: PI3Kδ

The phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and motility. The Class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are primarily expressed in hematopoietic cells.[1]

PI3Kδ is a key downstream mediator of signaling from the B-cell receptor (BCR), Toll-like receptors (TLRs), and various cytokine receptors. Its activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1), which in turn regulate a cascade of proteins involved in cell survival and proliferation. In B-cell malignancies, constitutive activation of the PI3Kδ pathway is a frequent oncogenic driver.

Parsaclisib was developed as a highly selective inhibitor of the PI3Kδ isoform, with the aim of providing potent antitumor activity while minimizing off-target effects associated with the inhibition of other PI3K isoforms.[2] Its distinct chemical structure, which includes a pyrazolopyrimidine hinge-binder instead of the purine motif common in first-generation inhibitors, is hypothesized to contribute to its differentiated safety profile.[2]

Mechanism of Action: Direct and Indirect Antitumor Effects

Parsaclisib exerts its antitumor effects through a dual mechanism: direct inhibition of tumor cell proliferation and survival, and indirect modulation of the tumor microenvironment to enhance anti-tumor immunity.

Direct Inhibition of B-cell Malignancy Proliferation

By selectively inhibiting PI3Kδ, Parsaclisib effectively blocks the downstream signaling cascade that promotes the survival and proliferation of malignant B-cells. This leads to cell cycle arrest and apoptosis in susceptible cancer cell lines and has been demonstrated to inhibit tumor growth in preclinical xenograft models.[3][4]

Immunomodulatory Effects on the Tumor Microenvironment

Beyond its direct cytotoxic effects, Parsaclisib also modulates the immune landscape within the tumor microenvironment. A key aspect of this is the inhibition of regulatory T cells (Tregs). Tregs are a subset of T lymphocytes that suppress the activity of effector T cells, thereby creating an immunosuppressive environment that allows tumors to evade immune surveillance. By inhibiting PI3Kδ signaling, which is also important for Treg function and survival, Parsaclisib can reduce the number and suppressive activity of Tregs, thereby "releasing the brakes" on the anti-tumor immune response.[3][4]

Quantitative Efficacy Data

The potency and efficacy of Parsaclisib have been demonstrated in a range of preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Potency and Selectivity of Parsaclisib

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PI3Kδ IC50 | 1 nM | At 1 mM ATP | [5] |

| Selectivity vs. PI3Kα | ~20,000-fold | [5] | |

| Selectivity vs. PI3Kβ | ~20,000-fold | [5] | |

| Selectivity vs. PI3Kγ | ~20,000-fold | [5] | |

| pAKT Inhibition IC50 | 1 nM | Ramos (Burkitt's Lymphoma) | [5] |

| Cell Proliferation IC50 | 2.5 nM | Pfeiffer (DLBCL) | [5] |

| Cell Proliferation IC50 | 2-8 nM | SU-DHL-5, SU-DHL-6, WSU-NHL (DLBCL) | [5] |

| Primary B-Cell Proliferation IC50 | 0.2 - 1.7 nM | Human, dog, rat, and mouse | [5] |

DLBCL: Diffuse Large B-cell Lymphoma

Table 2: In Vivo Antitumor Activity of Parsaclisib

| Animal Model | Dosing Regimen | Outcome | Reference |

| Pfeiffer DLBCL Xenograft | 0.1 - 10 mg/kg, p.o., twice daily | Dose-dependent slowing of tumor growth | [5] |

| Pfeiffer DLBCL Xenograft | 1 mg/kg, p.o., twice daily | Significant inhibition of tumor growth and profound inhibition of pAKT | [2] |

| A20 Murine Lymphoma | 10 mg/kg, p.o., twice daily for 7-19 days | Inhibition of tumor growth | [5] |

p.o.: per os (by mouth)

Table 3: Clinical Efficacy of Parsaclisib Monotherapy in Relapsed/Refractory B-Cell Malignancies

| Malignancy Type | Study | Objective Response Rate (ORR) | Reference |

| Follicular Lymphoma | CITADEL-101 | 71% | [4][6] |

| Marginal Zone Lymphoma | CITADEL-101 | 78% | [4][6] |

| Mantle Cell Lymphoma | CITADEL-101 | 67% | [4][6] |

| Diffuse Large B-cell Lymphoma (DLBCL) | CITADEL-101 | 30% | [4][6] |

| DLBCL (BTK inhibitor naïve) | CITADEL-202 | 25.5% | [7] |

| Marginal Zone Lymphoma | CITADEL-204 | 58.3% | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the evaluation of Parsaclisib.

Cell Viability and Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Parsaclisib on the proliferation of B-cell lymphoma cell lines.

-

Cell Lines: Pfeiffer, SU-DHL-5, SU-DHL-6, WSU-NHL, Ramos.

-

Methodology:

-

Cells are seeded in 96-well plates at a predetermined density.

-

A serial dilution of Parsaclisib is added to the wells, with appropriate vehicle controls.

-

Plates are incubated for a specified period (e.g., 4 days).[5]

-

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP content as an indicator of metabolically active cells.

-

The resulting data are normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.

-

Western Blotting for Phospho-AKT (pAKT) Inhibition

-

Objective: To confirm the on-target effect of Parsaclisib by measuring the inhibition of AKT phosphorylation, a key downstream effector of PI3Kδ.

-

Cell Line: Ramos.

-

Methodology:

-

Ramos cells are stimulated with an anti-IgM antibody to activate the B-cell receptor pathway and induce PI3Kδ signaling.

-

Cells are treated with varying concentrations of Parsaclisib for a defined time (e.g., 2 hours).[5]

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phospho-AKT (Ser473) and total AKT.

-

Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

The intensity of the phospho-AKT bands is normalized to the total AKT bands to determine the extent of inhibition.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of Parsaclisib in a living organism.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude) bearing subcutaneous tumors from a human B-cell lymphoma cell line (e.g., Pfeiffer).

-

Methodology:

-

Pfeiffer cells are injected subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Parsaclisib is administered orally at various doses (e.g., 0.1-10 mg/kg, twice daily).[5] The control group receives the vehicle.

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pAKT).

-

Animal body weight and general health are monitored throughout the study to assess toxicity.

-

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PI3Kδ Signaling Pathway and Parsaclisib's Point of Intervention

Caption: PI3Kδ signaling pathway and Parsaclisib's inhibitory action.

Experimental Workflow for Preclinical Evaluation of Parsaclisib

Caption: A typical preclinical workflow for evaluating Parsaclisib.

Immunomodulatory Effect of Parsaclisib on the Tumor Microenvironment

Caption: Parsaclisib's role in modulating the tumor microenvironment.

Conclusion

Parsaclisib is a potent and highly selective PI3Kδ inhibitor that has demonstrated significant antitumor and immunomodulatory activity in both preclinical models and clinical trials for various B-cell malignancies. Its dual mechanism of directly inhibiting tumor cell proliferation and alleviating Treg-mediated immunosuppression provides a strong rationale for its continued development. The quantitative data presented in this guide underscore its efficacy, and the detailed experimental protocols offer a foundation for further research in this area. The favorable safety profile observed to date, particularly the reduced hepatotoxicity compared to earlier generation PI3Kδ inhibitors, positions Parsaclisib as a promising therapeutic agent for patients with relapsed or refractory B-cell cancers. Further investigations, including combination therapies, are ongoing to fully elucidate the therapeutic potential of Parsaclisib.

References

- 1. parsaclisib - My Cancer Genome [mycancergenome.org]

- 2. INCB050465 (Parsaclisib), a Novel Next-Generation Inhibitor of Phosphoinositide 3-Kinase Delta (PI3Kδ) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Parsaclisib Is a Next-Generation Phosphoinositide 3-Kinase δ Inhibitor with Reduced Hepatotoxicity and Potent Antitumor and Immunomodulatory Activities in Models of B-Cell Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Parsaclisib, a potent and highly selective PI3Kδ inhibitor, in patients with relapsed or refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phase 2 study of parsaclisib (INCB050465), a highly selective, next-generation PI3Kδ inhibitor, in relapsed or refractory diffuse large B-cell lymphoma (CITADEL-202) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A phase 2 study of the PI3Kδ inhibitor parsaclisib in relapsed and refractory marginal zone lymphoma (CITADEL-204) - PMC [pmc.ncbi.nlm.nih.gov]

Parsaclisib's Inhibition of B-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Parsaclisib (also known as INCB050465), a potent and highly selective next-generation inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). We will explore its mechanism of action within the B-cell receptor (BCR) signaling pathway, present key quantitative data from preclinical and clinical studies, and detail the experimental protocols used to characterize its activity.

Introduction: The Role of PI3Kδ in B-Cell Malignancies

Constitutive signaling through the B-cell receptor is a critical driver in the pathogenesis of many B-cell malignancies.[1][2][3] This signaling cascade relies on a family of enzymes known as phosphoinositide 3-kinases (PI3Ks), which are heterodimeric lipid kinases composed of a regulatory and a catalytic subunit.[1] The class I PI3K family is divided into four isoforms: α, β, γ, and δ.[2][3][4][5]

The PI3Kδ isoform, in particular, is a crucial node in the signaling networks that govern B-cell proliferation, survival, growth, and differentiation.[1][4][5] Its aberrant activation is a key event in the malignant transformation of B cells.[1] Parsaclisib was developed as a potent, next-generation oral inhibitor designed to selectively target the PI3Kδ isoform, thereby disrupting the signaling pathways that promote the survival and proliferation of malignant B-cells.[1][4][6][7]

Mechanism of Action: Targeting the BCR Signaling Pathway

Upon antigen binding, the B-cell receptor triggers a signaling cascade that leads to the activation of PI3Kδ. This activation is fundamental for downstream signaling involving key mediators like AKT, which in turn regulate cellular processes critical for lymphocyte development, survival, and proliferation.

Parsaclisib exerts its therapeutic effect by selectively inhibiting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells.[8] This targeted inhibition blocks the PI3K/AKT signaling pathway, leading to a decrease in the proliferation of malignant B-cells and the induction of cell death.[8] The high selectivity of Parsaclisib for the δ isoform over the α, β, and γ isoforms is a key characteristic, designed to minimize off-target effects and improve the safety profile compared to earlier-generation PI3K inhibitors.[5][6]

B-Cell Receptor Signaling Pathway and Parsaclisib Inhibition

The following diagram illustrates the simplified B-cell receptor signaling cascade and the specific point of inhibition by Parsaclisib.

Caption: Parsaclisib inhibits PI3Kδ, blocking the conversion of PIP2 to PIP3.

Quantitative Data Summary

Parsaclisib has demonstrated high potency and selectivity in numerous studies. The following tables summarize key quantitative data regarding its inhibitory activity and clinical efficacy.

In Vitro Potency and Selectivity

| Target | IC50 Value | Selectivity vs. PI3Kδ | Reference |

| PI3Kδ | 1 nM | - | [9][10] |

| PI3Kα | >10,000-fold higher | ~20,000-fold | [4][5] |

| PI3Kβ | >10,000-fold higher | ~20,000-fold | [4][5] |

| PI3Kγ | >10,000-fold higher | ~20,000-fold | [4][5] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Cellular Activity

| Cell Line / Cell Type | Assay | IC50 / EC50 Value | Reference |

| Ramos Burkitt's Lymphoma | pAKT (Ser473) Inhibition | 1 nM | [9][10] |

| Primary B-Cells (Human, Dog, Rat, Mouse) | Proliferation | 0.2 - 1.7 nM | [9][10] |

| Mantle Cell Lymphoma (MCL) Cell Lines | Proliferation | ≤10 nM | [9] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | Proliferation | 2 - 8 nM | [9] |

EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives a half-maximal response.

Clinical Efficacy in Relapsed/Refractory (R/R) B-Cell Malignancies

| Malignancy | Study | Objective Response Rate (ORR) | Complete Response (CR) Rate | Reference |

| Follicular Lymphoma (FL) | CITADEL-203 | 77.7% | 19.4% | [11] |

| Marginal Zone Lymphoma (MZL) | CITADEL-204 | 58.3% | Not specified | [11] |

| Mantle Cell Lymphoma (MCL) | CITADEL-205 | 67% | Not specified | [1][12] |

| Diffuse Large B-Cell Lymphoma (DLBCL) | CITADEL-101 | 30% | Not specified | [1][12] |

| Follicular Lymphoma (Japanese Patients) | CITADEL-111 | 100% | 22.2% | [7] |

Objective Response Rate (ORR) is the proportion of patients with a partial or complete response to therapy.

Key Experimental Protocols

The characterization of Parsaclisib's activity relies on a suite of standard and specialized laboratory techniques. Below are detailed methodologies for key experiments.

PI3Kδ Kinase Activity Assay (Biochemical Assay)

This assay quantifies the direct inhibitory effect of Parsaclisib on the enzymatic activity of the purified PI3Kδ protein.

Methodology:

-

Reagents: Purified recombinant PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP (often radiolabeled [γ-³²P]ATP), and Parsaclisib at various concentrations.

-

Reaction Setup: The kinase reaction is initiated by combining the PI3Kδ enzyme, lipid substrate, and varying concentrations of Parsaclisib in a reaction buffer.

-

Initiation: The reaction is started by the addition of [γ-³²P]ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the phosphorylation of the lipid substrate.

-

Termination: The reaction is stopped, typically by adding a strong acid or chelating agent.

-

Detection: The phosphorylated product ([³²P]PIP3) is separated from the unreacted [γ-³²P]ATP, often using chromatography or lipid-binding membranes.

-

Quantification: The amount of radioactivity in the product is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each Parsaclisib concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.

Caption: Workflow for a biochemical kinase activity assay to determine IC50.

Western Blot for pAKT Inhibition (Cell-Based Assay)

This assay measures the inhibition of downstream signaling from PI3Kδ within whole cells by quantifying the phosphorylation of AKT.

Methodology:

-

Cell Culture: Culture a relevant B-cell lymphoma cell line (e.g., Ramos cells).[9][10]

-

Treatment: Treat the cells with various concentrations of Parsaclisib for a defined period (e.g., 2 hours).[9][10]

-

Stimulation: Stimulate the BCR pathway, for instance, with anti-IgM antibody, to induce AKT phosphorylation.

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the total protein concentration in each lysate using a method like the Bradford or BCA assay to ensure equal loading.

-

SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AKT (pAKT Ser473).

-

Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Repeat the process on the same membrane for total AKT and a loading control (e.g., GAPDH or β-actin) after stripping.

-

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities. The level of pAKT is normalized to total AKT to determine the extent of inhibition by Parsaclisib.

Caption: Experimental workflow for Western blot analysis of pAKT inhibition.

Cell Proliferation / Viability Assay

This assay determines the effect of Parsaclisib on the growth and survival of cancer cell lines.

Methodology:

-

Cell Plating: Seed cells from a B-cell malignancy line (e.g., Pfeiffer, MCL lines) into 96-well plates at a predetermined density.[9]

-

Treatment: Add Parsaclisib at a range of concentrations (e.g., 0.1 nM to 3000 nM) to the wells.[9][10] Include a vehicle-only control.

-

Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 4 days).[9][10]

-

Reagent Addition: Add a viability-indicating reagent. Common examples include:

-

MTS/XTT: Metabolized by viable cells into a colored formazan product.

-

Resazurin (alamarBlue): Reduced by metabolically active cells to the fluorescent resorufin.

-

ATP-based (e.g., CellTiter-Glo): Measures ATP content, which correlates with cell number.

-

-

Incubation (Reagent): Incubate for a short period (e.g., 1-4 hours) to allow for the colorimetric or fluorescent reaction to develop.

-

Measurement: Read the absorbance or fluorescence using a plate reader.

-

Data Analysis: Normalize the readings to the vehicle control to calculate the percentage of viability or proliferation. Plot the results against the drug concentration to determine the EC50 value.

Conclusion